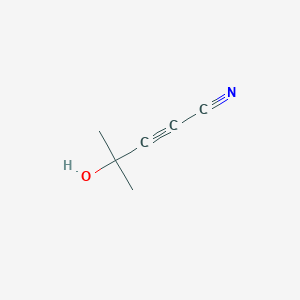

4-Hydroxy-4-methyl-2-pentynenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

32837-87-9 |

|---|---|

Molecular Formula |

C6H7NO |

Molecular Weight |

109.13 g/mol |

IUPAC Name |

4-hydroxy-4-methylpent-2-ynenitrile |

InChI |

InChI=1S/C6H7NO/c1-6(2,8)4-3-5-7/h8H,1-2H3 |

InChI Key |

LAHLMBPINRTSLN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C#CC#N)O |

Origin of Product |

United States |

Contextual Significance of α,β Acetylenic γ Hydroxy Nitriles

The class of compounds known as α,β-acetylenic γ-hydroxy nitriles, to which 4-hydroxy-4-methyl-2-pentynenitrile belongs, represents a valuable synthon in organic synthesis. These molecules are characterized by the presence of a hydroxyl group on a carbon atom gamma to a nitrile group, with an acetylene (B1199291) unit positioned between them. This arrangement of functional groups imparts a unique reactivity profile, making them precursors to a wide array of heterocyclic and acyclic compounds.

The synthesis of these nitriles can be achieved through various methods, including the reaction of carbonyl compounds with metal derivatives of cyanoacetylenes. chadsprep.com For instance, the addition of hydrogen cyanide to aldehydes and ketones can produce hydroxynitriles. chemguide.co.uklibretexts.org The presence of both a nucleophilic hydroxyl group and an electrophilic triple bond, activated by the electron-withdrawing nitrile group, allows for a diverse range of chemical transformations. These transformations are often characterized by high regio- and stereoselectivity.

Role As a Versatile Intermediate in Organic Synthesis

4-Hydroxy-4-methyl-2-pentynenitrile serves as a linchpin in the synthesis of more complex molecules, a testament to its versatility as a chemical intermediate. The strategic placement of its functional groups—a tertiary alcohol, a disubstituted alkyne, and a nitrile—allows for a variety of subsequent reactions. These reactions can proceed at different sites of the molecule, leading to a diverse range of products.

One notable application is in domino reactions. For example, it reacts with arenecarboxylic acids in the presence of a base like triethylamine (B128534) in acetonitrile (B52724) to produce 4-cyano-3(2H)-furanones in good yields. organic-chemistry.orgacs.orgacs.org This transformation is initiated by the addition of the carboxylic acid to the triple bond, followed by a cascade of intramolecular reactions including transesterification and Claisen condensation. organic-chemistry.org

Furthermore, this compound reacts with various nucleophiles, such as amines and phosphines. The reaction with aromatic amines can lead to the one-pot synthesis of bis-iminodihydrofurans. researchgate.net Similarly, the addition of secondary phosphine (B1218219) oxides and sulfides to the triple bond has been demonstrated, yielding substituted (Z)-4-hydroxy-4-methyl-2-pentenenitriles. researchgate.net These reactions showcase the ability of the compound to participate in complex, multi-step transformations, often with high atom economy.

The following table summarizes some of the documented reactions involving this compound:

| Reactant(s) | Catalyst/Reagents | Product(s) | Reference(s) |

| Arenecarboxylic Acids | Et3N, MeCN | 4-Cyano-3(2H)-furanones | organic-chemistry.orgacs.orgacs.org |

| Aniline, N-methylaniline, 2-naphthylamine (B18577) | - | 4-Arylamino-2-(2-imino-5,5-dimethyl-2,5-dihydro-4-furylimino)-5,5-dimethyl-2,5-dihydrofurans | researchgate.net |

| Secondary phosphine oxides/sulfides | LiOH, THF | (Z)-4-Hydroxy-4-methyl-3-(phosphinoyl/phosphinothioyl)-2-pentenenitriles | researchgate.net |

| 3- and 4-Aminobenzoic acids | - | Esters of cyanomethylhydroxyalkyl ketones | researchgate.net |

| Aliphatic carboxylic acids | Et3N, MeCN | Mixture of 3(2H)-furanones and intermediate keto esters | semanticscholar.org |

Overview of Research Trajectories for 4 Hydroxy 4 Methyl 2 Pentynenitrile

Historical and Current Preparation Strategies

Historically, the synthesis of α-hydroxynitriles, also known as cyanohydrins, has been achieved through the nucleophilic addition of cyanide to a carbonyl group. This classic reaction, often catalyzed by base, provides a direct route to compounds bearing a hydroxyl and a nitrile group on the same carbon atom. chemguide.co.uklibretexts.orgdocbrown.info For the synthesis of this compound, a theoretical retrosynthetic analysis would suggest a starting material like 3-hydroxy-3-methyl-2-butanone. However, the acetylenic nitrile structure of the target compound requires a different approach.

Modern synthetic strategies for related propargylic systems have evolved significantly, moving towards transition-metal-catalyzed reactions that offer greater control and efficiency. The direct cyanation of propargylic alcohols or their derivatives has become a focal point of research. These methods often utilize the inherent reactivity of the propargylic position to introduce the cyanide moiety. The likely and readily available starting material for the synthesis of this compound is 2-methyl-3-butyn-2-ol, which provides the core carbon skeleton with the required hydroxyl and gem-dimethyl groups. nih.govsigmaaldrich.com

Carbonylation and Coupling Reactions in Propargyl Alcohol Derivatization

While direct carbonylation to form the nitrile is not a standard transformation, related coupling reactions are central to the derivatization of propargyl alcohols. The development of transition-metal-catalyzed propargylic substitution has been a key area of advancement. These reactions often proceed via the formation of a propargylic radical or an organometallic intermediate, which can then be intercepted by a cyanide source.

Recent advancements have seen the successful integration of visible light photoredox catalysis with copper catalysis for the cyanation of propargylic alcohol derivatives. researchgate.netsemanticscholar.orgrsc.orgresearchgate.net For instance, the cyanation of propargylic esters has been achieved with high efficiency. This dual catalytic system allows for the generation of a propargylic radical under mild conditions, which then couples with a copper-cyanide species to form the desired product.

A plausible reaction scheme for the synthesis of this compound, based on these modern coupling strategies, could involve the activation of 2-methyl-3-butyn-2-ol, for example, through esterification of the hydroxyl group, followed by a copper-catalyzed cyanation reaction.

| Reaction Type | Catalyst System | Key Features | Potential Application |

| Propargylic Cyanation | Dual Photoredox/Copper Catalysis | Mild reaction conditions, high selectivity for allenenitriles from propargylic oxalates. researchgate.net | Synthesis of isomeric allenenitriles from derivatives of 2-methyl-3-butyn-2-ol. |

| Radical Relay Cyanation | Copper Catalysis | Enantioselective cyanation of propargylic C-H bonds. semanticscholar.orgrsc.org | Direct functionalization of the propargylic position of a suitable precursor. |

Chemo- and Regioselective Preparations

The presence of multiple reactive sites in the precursors to this compound necessitates a high degree of chemo- and regioselectivity in its synthesis. The hydroxyl group, the alkyne, and the propargylic position are all potential sites for reaction.

Chemo- and regioselective preparations of related propargylic nitriles have been achieved with remarkable success. For instance, enantioselective cyanation of propargylic C-H bonds has been reported, demonstrating the ability to target a specific position in the molecule. semanticscholar.orgrsc.org The regiochemical outcome of these reactions, leading to either propargylic or allenic nitriles, can often be controlled by the choice of catalyst, ligand, and substrate structure. nih.gov

In the context of synthesizing this compound, a key challenge would be to achieve cyanation at the terminal position of the alkyne without affecting the tertiary hydroxyl group. A potential strategy involves the protection of the hydroxyl group prior to the cyanation step.

Synthesis of Protected Derivatives and Analogues

The synthesis of protected derivatives of this compound is a crucial aspect of its chemistry, enabling further functionalization and incorporation into more complex molecular architectures. The tertiary hydroxyl group can be protected using a variety of standard protecting groups, such as silyl (B83357) ethers (e.g., trimethylsilyl (B98337) or tert-butyldimethylsilyl), which are robust under many reaction conditions but can be selectively removed.

The synthesis of analogues of this compound can be envisaged by modifying the starting materials. For example, using different alkynyl ketones in a cyanosilylation reaction could provide access to a range of trifluoromethylated propargyl alcohol derivatives, which could then be converted to the corresponding nitriles. rsc.org Similarly, variations in the alkyl groups on the quaternary carbon could be achieved by starting with different tertiary propargyl alcohols.

The table below summarizes some potential protected derivatives and analogues.

| Compound Name | Structure | Synthetic Precursor | Potential Synthetic Route |

| 4-(tert-Butyldimethylsilyloxy)-4-methyl-2-pentynenitrile | C12H21NOSi | 2-Methyl-3-butyn-2-ol | Protection of the hydroxyl group followed by cyanation. |

| 4-Hydroxy-4-phenyl-2-pentynenitrile | C11H9NO | 1-Phenyl-2-propyn-1-ol derivative | Cyanation of the corresponding propargylic alcohol derivative. |

Nucleophilic Addition Reactions to the Activated Alkyne Moiety

The presence of an electron-withdrawing nitrile group adjacent to the carbon-carbon triple bond in this compound would activate the alkyne for nucleophilic addition reactions.

Mechanism and Stereoselectivity of Phosphine-Catalyzed Additions

While phosphine-catalyzed additions are a known class of reactions for activated alkynes, specific studies involving this compound are not available in the current body of scientific literature. Therefore, a detailed description of the mechanism and stereoselectivity for this particular compound cannot be accurately presented.

Addition of Secondary Phosphine (B1218219) Oxides and Sulfides

There is no specific information in the reviewed scientific literature regarding the addition of secondary phosphine oxides and sulfides to this compound.

Regio- and Stereoselective Formation of Z-Products

Information on the regio- and stereoselective formation of Z-products from the reaction of this compound with phosphines is not available in the scientific literature.

Amine-Mediated Addition and Cyclization Pathways

Amine-mediated additions to activated alkynes are well-documented reactions. However, specific examples and detailed mechanistic studies involving this compound are not found in the available scientific literature.

Reactions with Primary and Secondary Aromatic Amines

There are no specific research findings on the reactions of this compound with primary and secondary aromatic amines in the reviewed literature.

Reactions with Hydrazine (B178648) Derivatives (e.g., Thiosemicarbazide)

Specific data on the reaction of this compound with hydrazine derivatives such as thiosemicarbazide (B42300) are not present in the current scientific literature.

Nucleophilic Addition of Azoles

Currently, detailed research findings on the nucleophilic addition of azoles to this compound are not extensively available in published literature. This specific area of its reactivity profile remains a subject for future investigation.

Heteroatom Nucleophile Additions

The reaction of this compound with various heteroatom nucleophiles is a critical aspect of its chemistry, leading to a diverse range of functionalized products.

Oxygen Nucleophiles (e.g., Water, Alcohols, Ethanediol)

The addition of oxygen-based nucleophiles to acetylenic compounds is a well-established synthetic strategy. In the context of this compound, while specific studies are limited, analogous reactions with similar substrates suggest that the hydration and alcoholysis would proceed via nucleophilic attack on the alkyne. For instance, the hydration of the triple bond, typically catalyzed by acid or mercury salts, would be expected to yield a ketone after tautomerization of the initial enol adduct. The general reactivity of similar compounds, such as 4-hydroxy-4-methyl-2-pentanone, which is formed from the aldol (B89426) condensation of acetone, has been studied, though this is a different compound. google.comdoubtnut.com

Sulfur Nucleophiles (e.g., Thiols, Thioureas)

The addition of sulfur nucleophiles to activated alkynes is a facile process due to the high nucleophilicity of sulfur. nih.gov While specific data on the reaction of thiols and thioureas with this compound is not readily found, it is anticipated that these reactions would proceed readily. The nucleophilic attack of the thiol or thiourea (B124793) on the triple bond would lead to the formation of vinyl sulfide (B99878) derivatives. These reactions are often base-catalyzed to generate the more nucleophilic thiolate anion.

Halide and Azide (B81097) Ion Additions

The addition of halides and azide ions to alkynes typically requires specific activation of the triple bond or harsh reaction conditions. For this compound, detailed experimental data on these specific additions are not prominently featured in current scientific literature.

Multi-Component and Cascade Reaction Strategies

Multi-component reactions (MCRs) are highly efficient synthetic tools for building molecular complexity in a single step. While the involvement of this compound in MCRs is a promising area of research, specific examples are not well-documented. The diverse reactivity of related compounds in MCRs, such as the Biginelli or Hantzsch reactions, suggests potential pathways for future exploration. rsc.org Similarly, cascade reactions initiated by the nucleophilic addition to the alkyne could lead to complex heterocyclic structures, but specific research on this for this compound is sparse.

Intramolecular Cyclization Processes of Adducts

The adducts formed from the initial nucleophilic addition to this compound possess functional groups that can participate in subsequent intramolecular cyclization reactions. For example, the adducts from heteroatom nucleophile additions could potentially cyclize to form various five- or six-membered heterocyclic rings. The presence of the hydroxyl group and the nitrile function offers possibilities for various cyclization pathways, though specific, documented examples of these intramolecular processes for adducts of this compound are not widely available in the literature.

Formation of Iminodihydrofurans and Dihydrofuranones

The unique structure of this compound, featuring both a hydroxyl and a nitrile group in conjugation with an alkyne, makes it a versatile precursor for the synthesis of various heterocyclic compounds. Among these, iminodihydrofurans and dihydrofuranones are notable products formed through specific reaction pathways.

Research has demonstrated that this compound can react with aromatic amines in a one-pot synthesis to produce bis-iminodihydrofurans stereoselectively. This reaction proceeds under mild conditions (20–80°C) without the need for a catalyst. For instance, the reaction with aniline, N-methylaniline, and 2-naphthylamine (B18577) yields the corresponding 4-arylamino-2-(2-imino-5,5-dimethyl-2,5-dihydro-4-furylimino)-5,5-dimethyl-2,5-dihydrofurans. X-ray diffraction data has confirmed that in the resulting products, both imino groups possess a syn configuration relative to the ring oxygen atom. londonmet.ac.uk

The table below summarizes the reaction of this compound with various aromatic amines to form bis-iminodihydrofurans. londonmet.ac.uk

| Aromatic Amine | Reaction Temperature (°C) | Product |

| Aniline | 20-80 | 4-Anilino-2-(2-imino-5,5-dimethyl-2,5-dihydro-4-furylimino)-5,5-dimethyl-2,5-dihydrofuran |

| N-Methylaniline | 20-80 | 4-(N-Methylanilino)-2-(2-imino-5,5-dimethyl-2,5-dihydro-4-furylimino)-5,5-dimethyl-2,5-dihydrofuran |

| 2-Naphthylamine | 20-80 | 4-(2-Naphthylamino)-2-(2-imino-5,5-dimethyl-2,5-dihydro-4-furylimino)-5,5-dimethyl-2,5-dihydrofuran |

The intramolecular cyclization of derivatives of this compound can be induced by the presence of a base. For example, a derivative, 4-hydroxy-4-methyl-3-(pyrazol-1-yl)-2-pentenonitrile, undergoes intramolecular cyclization in the presence of a base to form 2,5-dihydro-5,5-dimethyl-2-imino-4-(pyrazol-1-yl)furan. This reaction highlights the utility of base-mediated cyclization in generating substituted iminofuran systems from precursors derived from this compound. nih.gov

Synthesis of Pyrazole (B372694) Scaffolds

This compound serves as a valuable building block for the synthesis of pyrazole-containing scaffolds. The reaction proceeds through the nucleophilic addition of pyrazoles to the acetylenic nitrile. Specifically, the addition of pyrazole or 3,5-dimethylpyrazole (B48361) to this compound results in the formation of (Z)-3-azolyl-4-hydroxy-2-alkenonitriles with high yields (91-98%). nih.gov

These adducts can then undergo further transformations. As mentioned previously, the resulting 4-hydroxy-4-methyl-3-(pyrazol-1-yl)-2-pentenonitrile can be cyclized under basic conditions to yield a substituted furan (B31954). nih.gov This two-step process demonstrates a pathway to link pyrazole and furan heterocyclic systems.

Generation of Other Heterocyclic Ring Systems (e.g., Thiazines, Oxathianes)

While this compound is a potent precursor for various heterocycles due to its functional groups, specific documented examples of its direct conversion into thiazine (B8601807) and oxathiane ring systems are not readily found in the reviewed scientific literature. The synthesis of such sulfur-containing heterocycles often involves different starting materials and synthetic routes. londonmet.ac.uk

Rearrangement Processes Involving this compound Derivatives

The reaction of α-hydroxyphosphonates, which can be derived from aldehydes and phosphites, can lead to a phosphonate-phosphate rearrangement. This rearrangement is a known process in organophosphorus chemistry. researchgate.net However, a specific, documented example of a rearrangement involving a phosphinylated adduct of this compound was not identified in the reviewed literature. The general mechanism of the phosphonate-phosphate rearrangement typically involves the migration of a phosphoryl group. researchgate.net

Derivatization and Construction of Complex Molecular Architectures

Design and Synthesis of Functionalized Heterocyclic Compounds

There is no available scientific literature that describes the use of 4-Hydroxy-4-methyl-2-pentynenitrile in the design and synthesis of functionalized heterocyclic compounds.

Utilisation in the Preparation of Polyfunctionalized Scaffolds

No research has been found that details the utilization of this compound in the preparation of polyfunctionalized scaffolds.

Precursor for Advanced Organic Transformations

There is no documented evidence of this compound serving as a precursor for advanced organic transformations in published research.

Computational and Spectroscopic Investigations of 4 Hydroxy 4 Methyl 2 Pentynenitrile and Its Derivatives

Advanced Spectroscopic Characterization Techniques (for structural elucidation research)

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)

Stereochemical Assignments via Spin-Spin Coupling Constants

Until research on 4-Hydroxy-4-methyl-2-pentynenitrile is conducted and published, a detailed and authoritative article on its specific chemical and physical properties, as outlined, cannot be produced.

Chemical Shift Analysis for Electronic Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the electronic environment of atomic nuclei. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the local magnetic field around a nucleus, which is influenced by the surrounding electron density.

In a hypothetical ¹H NMR spectrum of this compound, distinct signals would be expected for the different types of protons. The two methyl groups attached to the same carbon are chemically equivalent and would likely appear as a single, sharp peak. The protons of the methylene (B1212753) group adjacent to the cyano group would exhibit a chemical shift influenced by the electron-withdrawing nature of the nitrile. The hydroxyl proton signal is often broad and its position can vary depending on the solvent and concentration.

For the ¹³C NMR spectrum, the carbon atoms of the nitrile and alkyne groups would have characteristic chemical shifts in the downfield region. The quaternary carbon bonded to the hydroxyl group and the carbon atoms of the methyl and methylene groups would appear at distinct upfield positions.

To illustrate, ¹H NMR data for the related compound, 4-hydroxy-4-methyl-2-pentanone, shows signals at approximately 4.2 ppm and 2.6 ppm, which can be attributed to protons in different chemical environments within the molecule. nih.gov

| Proton Type | Expected Chemical Shift Range (ppm) | Reference Compound Data (4-hydroxy-4-methyl-2-pentanone) |

| Methyl Protons (-CH₃) | 1.0 - 1.5 | ~1.2 ppm |

| Methylene Protons (-CH₂-) | 2.0 - 2.5 | ~2.2 ppm |

| Hydroxyl Proton (-OH) | Variable (1.0 - 5.0) | ~3.5 ppm |

| Carbon Type | Expected Chemical Shift Range (ppm) | Reference Compound Data (4-hydroxy-4-methyl-2-pentanone) |

| Methyl Carbons (-CH₃) | 20 - 30 | ~30 ppm |

| Methylene Carbon (-CH₂-) | 40 - 50 | ~50 ppm |

| Quaternary Carbon (-C(OH)-) | 65 - 75 | ~70 ppm |

| Alkyne Carbons (-C≡C-) | 70 - 90 | N/A |

| Nitrile Carbon (-C≡N) | 110 - 125 | N/A |

Note: The data in the table is estimated based on general principles and data for analogous compounds. Specific experimental values for this compound may vary.

High-Resolution Mass Spectrometry (HRMS) for Product Identification

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the elemental composition of a molecule by measuring its mass with very high accuracy. This allows for the calculation of a precise molecular formula. For this compound (C₆H₇NO), the theoretical exact mass can be calculated.

| Ion | Formula | Expected m/z | Significance |

| Molecular Ion [M]⁺ | C₆H₇NO | 109.0528 | Parent molecule |

| [M-CH₃]⁺ | C₅H₄NO | 94.0300 | Loss of a methyl group |

| [M-H₂O]⁺ | C₆H₅N | 91.0422 | Loss of a water molecule |

| [M-CN]⁺ | C₅H₇O | 83.0497 | Loss of the nitrile group |

Note: The m/z values are theoretical and based on the most abundant isotopes.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions.

To date, there are no publicly available crystal structure reports for this compound. If a suitable crystal could be grown, X-ray diffraction analysis would reveal the exact conformation of the molecule in the solid state, including the geometry of the alkyne and the spatial relationship between the hydroxyl, methyl, and nitrile groups. Such information is invaluable for understanding the steric and electronic properties of the compound and for computational modeling.

Infrared Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. Specific functional groups absorb at characteristic frequencies, making IR spectroscopy a useful tool for identifying the presence of these groups.

For this compound, the IR spectrum would be expected to show several key absorption bands:

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

A sharp, weak to medium band around 2200-2260 cm⁻¹ for the C≡N (nitrile) stretching vibration.

A weak band in the region of 2100-2260 cm⁻¹ for the C≡C (alkyne) stretching vibration.

Bands in the 2850-3000 cm⁻¹ region due to C-H stretching vibrations of the methyl and methylene groups.

The NIST WebBook provides IR spectral data for the related compound 4-hydroxy-4-methyl-2-pentanone, which can serve as a reference for some of the expected vibrational modes. nist.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Data (4-hydroxy-4-methyl-2-pentanone) |

| Hydroxyl (-OH) | Stretching | 3200-3600 (broad) | ~3400 cm⁻¹ |

| Nitrile (-C≡N) | Stretching | 2200-2260 (sharp) | N/A |

| Alkyne (-C≡C-) | Stretching | 2100-2260 (weak) | N/A |

| C-H (sp³) | Stretching | 2850-3000 | ~2970 cm⁻¹ |

| Carbonyl (C=O) | Stretching | N/A | ~1710 cm⁻¹ |

Note: The reference data corresponds to a different compound and is provided for illustrative purposes.

Broader Academic Impact and Future Research Trajectories

Contribution to Methodologies in C-C and C-Heteroatom Bond Formation

A thorough search of academic databases and chemical literature reveals no specific studies detailing the use of 4-Hydroxy-4-methyl-2-pentynenitrile as a reactant or intermediate in the formation of carbon-carbon (C-C) or carbon-heteroatom (C-X) bonds. The molecule possesses a terminal alkyne, a tertiary alcohol, and a nitrile group, functionalities that are, in principle, amenable to a wide range of chemical transformations. For instance, the alkyne could potentially participate in Sonogashira, Heck, or Glaser couplings for C-C bond formation. The hydroxyl group could be a precursor for C-O, C-N, or C-S bond formation through various substitution and coupling reactions. The nitrile group offers a handle for hydrolysis, reduction, or addition reactions. However, no documented examples of these applications for this compound currently exist in the scientific literature.

Potential for Catalytic System Development and Optimization

The development and optimization of catalytic systems are central to modern synthetic chemistry. While the structure of this compound suggests it could act as a ligand for transition metals, thereby influencing the activity and selectivity of catalytic processes, there is no published research to support this. The presence of both a hydroxyl and a nitrile group could allow it to function as a bidentate ligand, potentially leading to novel catalytic activities. Investigations into its coordination chemistry and application in catalysis are yet to be reported.

Green Chemistry Approaches in Synthetic Design Utilizing this compound Chemistry

Green chemistry principles, such as atom economy and the use of renewable feedstocks, are increasingly important in synthetic design. While the synthesis of this compound itself could be optimized to be more environmentally benign, there is no information available regarding its application as a green reagent or in the development of sustainable synthetic methodologies. Its potential to participate in solvent-free reactions or catalytic processes that minimize waste remains an unexplored area of research.

Conclusion

Summary of Key Academic Contributions and Unresolved Challenges

The primary academic contribution of compounds like 4-Hydroxy-4-methyl-2-pentynenitrile lies in their role as versatile synthetic intermediates. rsc.orglibretexts.org The cyanohydrin moiety, characterized by a hydroxyl and a nitrile group on the same carbon, is a well-established precursor for a variety of valuable chemical structures. libretexts.orglibretexts.org The nitrile group can be hydrolyzed to form α-hydroxycarboxylic acids or reduced to yield primary amines, which are precursors to β-amino alcohols. libretexts.orgyoutube.com The presence of the alkyne functionality further enhances its synthetic utility, allowing for participation in reactions such as cycloadditions, metal-catalyzed cross-couplings, and reductions to access different degrees of saturation.

The synthesis of cyanohydrins is a classic nucleophilic addition reaction where a cyanide anion attacks a carbonyl compound. wikipedia.orgyoutube.com In the case of this compound, the precursor would be an acetylenic ketone. The Urech cyanohydrin method, first described in 1872, established the fundamental approach using alkali cyanides. wikipedia.org Modern methods often generate the highly toxic hydrogen cyanide (HCN) in situ from salts like sodium cyanide (NaCN) or potassium cyanide (KCN) under controlled acidic conditions to improve safety. libretexts.orglibretexts.org

Despite the established synthetic routes, several challenges persist. A significant hurdle in cyanohydrin chemistry is the management of hazardous cyanide reagents. libretexts.org Developing safer and more sustainable cyanide sources remains an area of active research. researchgate.net Another major challenge is achieving enantioselectivity. Since the addition of cyanide to an unsymmetrical ketone creates a chiral center, the development of effective asymmetric catalysts is crucial for producing enantiopure cyanohydrins, which are highly valuable in the synthesis of pharmaceuticals and other bioactive molecules. rsc.orgwikipedia.org While significant progress has been made using chiral catalysts and enzymes like hydroxynitrile lyases (HNLs) for other cyanohydrins, specific applications and optimizations for acetylenic substrates like the precursor to this compound are less explored. rsc.org

Outlook for Future Fundamental and Applied Research Directions

The future of this compound chemistry is intrinsically linked to broader advances in organic synthesis and materials science. A key direction for fundamental research is the development of novel catalytic systems for its synthesis. This includes creating more efficient and highly enantioselective catalysts for the hydrocyanation of the corresponding acetylenic ketone. Exploring organocatalysis and earth-abundant metal catalysts could provide more sustainable and cost-effective synthetic routes.

From an applied perspective, the unique trifunctional nature of this compound makes it an intriguing building block for complex molecular architectures. Future research could focus on leveraging this complexity for:

Prebiotic Chemistry and Astrobiology: The combination of nitrile and acetylene (B1199291) functionalities is of interest in prebiotic synthesis studies. Cyanoacetylene, a related simple molecule, is a known precursor in the formation of nucleobases. researchgate.net Investigating the reactivity of this compound under simulated prebiotic conditions could offer insights into the formation of more complex biomolecules.

Materials Science: The rigid alkyne backbone and the reactive hydroxyl and nitrile handles make this compound a potential monomer or cross-linking agent for advanced polymers. The resulting materials could exhibit unique thermal or optical properties.

Medicinal Chemistry: As a multifunctional scaffold, it could serve as a starting point for the synthesis of novel heterocyclic compounds or as a fragment in drug discovery programs. The ability to stereoselectively introduce functionality would be paramount in this context. rsc.org

Ultimately, unlocking the full potential of this compound will require a concerted effort in catalyst development, reaction engineering, and creative applications in synthetic chemistry. rsc.org

Q & A

Basic: What are the optimal synthetic routes for 4-Hydroxy-4-methyl-2-pentynenitrile, and how can reaction efficiency be improved?

Methodological Answer:

The synthesis of nitrile derivatives often involves cyanoethylation or nucleophilic substitution under controlled conditions. For example, analogous compounds like 4-(hydroxymethyl)benzonitrile are synthesized via coupling reactions using EDC/HOBt-mediated amidation in anhydrous solvents (e.g., DMF) under inert atmospheres (N₂) to prevent side reactions . Key parameters include:

- Catalyst selection : Use of DIPEA as a base to enhance reactivity.

- Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) to isolate pure products.

- Yield optimization : Adjusting stoichiometric ratios (e.g., 1.2 equivalents of dimethylamine hydrochloride) and reaction time (12–24 hours) .

Table 1: Representative Synthetic Conditions for Nitriles

| Parameter | Typical Range | Reference |

|---|---|---|

| Solvent | DMF, THF, CH₂Cl₂ | |

| Temperature | 0°C to room temperature | |

| Catalysts | EDC, HOBt, DIPEA | |

| Yield Range | 45–57% (post-purification) |

Basic: How can researchers validate the structural integrity of this compound experimentally?

Methodological Answer:

Structural validation requires multi-technique analysis:

- ¹H/¹³C NMR : Assign peaks for hydroxyl (-OH, δ ~1.5–2.5 ppm), methyl groups (δ ~1.0–1.3 ppm), and nitrile (C≡N, δ ~110–120 ppm in ¹³C) .

- Mass Spectrometry (MS) : ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns.

- IR Spectroscopy : Detect O-H (3200–3600 cm⁻¹) and C≡N (2200–2260 cm⁻¹) stretches .

Note: Cross-validate spectral data with computational tools (e.g., DFT simulations) to resolve ambiguities in stereochemistry or tautomerism.

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- PPE : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods due to potential volatility and respiratory hazards.

- Waste Management : Segregate nitrile-containing waste for neutralization (e.g., alkaline hydrolysis) before disposal via certified agencies .

Advanced: How can researchers investigate the environmental degradation pathways of this compound?

Methodological Answer:

Degradation studies require:

- Hydrolysis/Photolysis : Expose the compound to UV light (λ = 254–365 nm) or aqueous buffers (pH 3–11) at 25–50°C. Monitor by HPLC-MS for breakdown products (e.g., carboxylic acids) .

- Microbial Degradation : Use soil slurry assays with LC-MS/MS to identify metabolites.

- Advanced Spectroscopy : Employ time-resolved FTIR or Raman to track real-time bond cleavage .

Table 2: Key Degradation Parameters

| Condition | Analytical Method | Key Metrics |

|---|---|---|

| Photolysis | HPLC-MS | Half-life (t₁/₂), QTOF |

| Hydrolysis | NMR/pH monitoring | Rate constants (k) |

| Microbial | LC-MS/MS, CO₂ evolution | Mineralization efficiency |

Advanced: How do surface interactions influence the stability of this compound in indoor environments?

Methodological Answer:

Surface chemistry impacts stability via adsorption and reactive quenching. Methodologies include:

- Microspectroscopic Imaging : Use ToF-SIMS or AFM to map adsorption on materials (e.g., drywall, PVC) .

- Kinetic Studies : Measure desorption rates under varying humidity (30–70% RH) and temperature (20–40°C) .

- Oxidant Reactivity : Expose surface-adsorbed nitriles to ozone (O₃) or NOx, analyzing products via GC-MS .

Advanced: How can researchers resolve contradictions in reported physicochemical data (e.g., solubility, melting point) for this compound?

Methodological Answer:

Discrepancies arise from purity, measurement techniques, or environmental conditions. Solutions:

- Standardized Protocols : Use IUPAC-recommended methods (e.g., DSC for melting point, shake-flask for solubility) .

- Cross-Database Validation : Compare data from NIST, PubChem, and ECHA, noting measurement contexts (e.g., anhydrous vs. hydrated forms) .

- Uncertainty Analysis : Calculate confidence intervals for replicate measurements (n ≥ 3) and report relative standard deviations (RSD) .

Table 3: Reported Physicochemical Data

| Property | NIST | PubChem | ECHA |

|---|---|---|---|

| Melting Point (°C) | 85–87 | Not reported | 82–84 |

| Solubility (H₂O) | 1.2 g/L (25°C) | 0.8 g/L (20°C) | 1.0 g/L (25°C) |

| Log P (octanol-water) | 0.95 | 1.2 | 1.05 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.